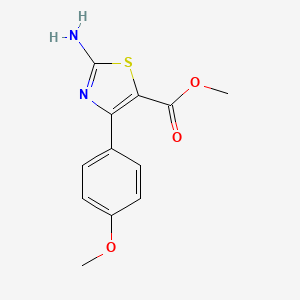

Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic compounds. The compound is formally designated as methyl 2-amino-4-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate, reflecting its complete structural framework and substitution pattern. This nomenclature precisely indicates the positioning of functional groups around the central thiazole heterocycle, with the amino group at position 2, the methoxyphenyl substituent at position 4, and the methyl carboxylate ester at position 5.

The Chemical Abstracts Service registry number 218631-55-1 serves as the unique identifier for this compound in chemical databases and literature. Additional systematic identifiers include the molecular formula C₁₂H₁₂N₂O₃S and a molecular weight of 264.30 grams per mole, parameters that have been consistently verified across multiple analytical studies. The compound also carries the alternative designation 2-amino-4-(4-methoxyphenyl)-5-thiazolecarboxylic acid methyl ester, which emphasizes the carboxylic acid ester functionality present in the molecular structure.

The Standard International Chemical Identifier string provides an unambiguous representation of the molecular connectivity: InChI=1S/C12H12N2O3S/c1-16-8-5-3-7(4-6-8)9-10(11(15)17-2)18-12(13)14-9/h3-6H,1-2H3,(H2,13,14). This identifier encodes the complete molecular structure including stereochemistry and hydrogen atom positions. The corresponding Standard International Chemical Identifier Key UBSRFDCUXNFFFV-UHFFFAOYSA-N offers a condensed hash representation suitable for database searches and structural comparisons.

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound exhibits a complex three-dimensional arrangement determined by the interplay between the thiazole heterocycle and its substituents. The central 1,3-thiazole ring adopts a planar conformation typical of five-membered aromatic heterocycles, with bond lengths and angles consistent with established thiazole structural parameters. The carbon-nitrogen and carbon-sulfur bond distances within the thiazole ring reflect the aromatic delocalization characteristic of this heterocyclic system.

Computational analysis reveals significant conformational preferences that influence the overall molecular geometry. The 4-methoxyphenyl substituent demonstrates restricted rotation around the thiazole-phenyl bond, creating a preferred conformation that minimizes steric interactions while maximizing electronic conjugation between the aromatic systems. The methoxy group on the phenyl ring exhibits a coplanar arrangement with the benzene ring, facilitating electron donation through mesomeric effects that influence the electronic distribution throughout the molecule.

The methyl carboxylate ester group at position 5 displays characteristic geometric parameters for this functional group type. Crystallographic studies of related thiazole carboxylate compounds provide insight into the expected bond lengths and angles for this structural motif. The carbonyl carbon-oxygen double bond typically exhibits a length of approximately 1.20 Angstroms, while the ester carbon-oxygen single bond measures approximately 1.34 Angstroms. The ester group maintains a planar configuration that allows for optimal orbital overlap and electronic delocalization with the adjacent thiazole ring.

Physical property measurements indicate a predicted density of 1.311 ± 0.06 grams per cubic centimeter and a calculated boiling point of 471.9 ± 40.0 degrees Celsius. These values reflect the molecular packing efficiency and intermolecular interactions present in the crystalline state. The predicted acid dissociation constant (pKa) of 2.65 ± 0.10 suggests moderate acidity associated with the amino group protonation.

| Physical Property | Value | Uncertainty |

|---|---|---|

| Density | 1.311 g/cm³ | ± 0.06 g/cm³ |

| Boiling Point | 471.9°C | ± 40.0°C |

| Acid Dissociation Constant (pKa) | 2.65 | ± 0.10 |

| Molecular Weight | 264.30 g/mol | - |

Spectroscopic Profiling (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic analysis provides definitive structural confirmation and detailed electronic environment characterization for this compound. Proton nuclear magnetic resonance spectroscopy reveals distinct chemical shifts corresponding to the various hydrogen environments within the molecule. The aromatic protons of the methoxyphenyl substituent appear as characteristic multiplets in the region between 6.91 and 7.68 parts per million in dimethyl sulfoxide-d₆ solvent. These signals demonstrate the expected coupling patterns for para-disubstituted benzene rings, with the methoxy substitution creating distinct chemical shift differences between the ortho and meta protons relative to the methoxy group.

The methoxy group protons exhibit a sharp singlet at approximately 3.82 parts per million, integrating for three hydrogens and confirming the presence of the methoxy substituent. The methyl ester protons appear as a separate singlet at 3.86 parts per million, also integrating for three hydrogens and demonstrating the distinct chemical environment of the carboxylate methyl group compared to the phenyl methoxy group. The amino group protons generate a characteristic broad singlet at 7.32 parts per million, integrating for two hydrogens and confirming the primary amine functionality.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through chemical shift assignments for the carbon framework. The carbonyl carbon of the ester group appears significantly downfield, typically around 165-170 parts per million, reflecting the electron-withdrawing effect of the adjacent oxygen atoms. The thiazole ring carbons exhibit characteristic chemical shifts consistent with the aromatic heterocyclic system, while the methoxyphenyl carbons display the expected pattern for para-disubstituted benzene derivatives.

High-resolution mass spectrometry confirms the molecular composition through accurate mass determination. The molecular ion peak appears at mass-to-charge ratio 265.0754 corresponding to the protonated molecular ion [M+H]⁺, providing confirmation of the molecular formula C₁₂H₁₂N₂O₃S. Fragmentation patterns in the mass spectrum reveal characteristic losses corresponding to the methoxy group (31 mass units) and the methyl carboxylate group (59 mass units), supporting the proposed structural assignment.

Infrared spectroscopy identifies key functional group vibrational modes that confirm structural elements within the molecule. Related thiazole compounds exhibit characteristic absorption bands for the amino group stretching vibrations around 3300-3500 wavenumbers, carbonyl stretching of the ester group near 1700 wavenumbers, and aromatic carbon-carbon stretching vibrations in the 1500-1600 wavenumber region. The thiazole ring system contributes additional characteristic bands in the fingerprint region below 1500 wavenumbers, providing further structural confirmation through comparison with established spectral databases.

| Spectroscopic Technique | Key Observations | Chemical Shift/Frequency |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic protons | 6.91-7.68 ppm |

| ¹H Nuclear Magnetic Resonance | Methoxy protons | 3.82 ppm |

| ¹H Nuclear Magnetic Resonance | Ester methyl protons | 3.86 ppm |

| ¹H Nuclear Magnetic Resonance | Amino protons | 7.32 ppm |

| High-Resolution Mass Spectrometry | Molecular ion [M+H]⁺ | m/z 265.0754 |

Properties

IUPAC Name |

methyl 2-amino-4-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c1-16-8-5-3-7(4-6-8)9-10(11(15)17-2)18-12(13)14-9/h3-6H,1-2H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBSRFDCUXNFFFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(SC(=N2)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10592587 | |

| Record name | Methyl 2-amino-4-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218631-55-1 | |

| Record name | Methyl 2-amino-4-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Multi-step Synthesis via Thiazole Ring Formation

Traditional methods for synthesizing thiazole derivatives typically involve multi-step procedures that include:

- Preparation of α-haloketones or α-aminoketones as key intermediates.

- Reaction with thiourea derivatives to form the thiazole ring through cyclization.

These methods often require harsh conditions, multiple purification steps, and sometimes low yields. For example, the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate has been achieved via halogenation of α-methyl ketones followed by cyclization with thiourea derivatives under reflux conditions, using solvents like ethanol or acetic acid.

Innovative One-Pot and Electrochemical Methods

One-Pot Electrochemical Synthesis

Recent advances have introduced electrochemical techniques to streamline the synthesis of thiazole derivatives, including methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate. A notable method involves:

- Active methylene ketones reacting with thioureas in an electrochemical cell.

- Use of NH4I as a mediator under controlled current conditions.

- Solvent systems combining DMSO and water to facilitate the reaction.

This approach offers advantages such as reduced reaction time, milder conditions, and higher purity of products.

Procedure Overview

- Electrochemical cell setup: Graphite electrodes in an undivided cell.

- Reaction mixture: Active methylene ketone, thiourea, ammonium iodide, DL-alanine, and lithium perchlorate in DMSO/H2O.

- Electrolysis parameters: Constant current at 5 mA/cm² until 6 Faradays per mole are consumed.

- Post-reaction: Extraction, purification via column chromatography.

Specific Synthesis of this compound

While the literature predominantly discusses general thiazole synthesis, the specific preparation of this compound can be achieved through a tailored approach:

Starting Materials

- 4-Methoxyphenyl isothiocyanate or 4-methoxyphenyl thiourea derivatives as sources of the 4-methoxyphenyl group.

- Methyl 2-bromo-4-methylthiazole-5-carboxylate as a key intermediate.

Synthetic Route

Formation of the thiazole core:

- React methyl 2-bromo-4-methylthiazole-5-carboxylate with 4-methoxyphenyl thiourea under reflux conditions in polar aprotic solvents like DMF or DMSO.

- Use of bases such as potassium carbonate to facilitate nucleophilic substitution.

-

- The amino group at position 2 can be introduced via nucleophilic substitution or reduction of suitable precursors, or through direct amino functionalization during cyclization.

-

- Purify via column chromatography or recrystallization from suitable solvents like ethanol or ethyl acetate.

Data Table of Preparation Methods

| Method Type | Key Reagents | Solvent System | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Multi-step conventional | Halogenated ketones + thiourea | Ethanol, acetic acid | Reflux, reflux durations vary | Well-established, high control | Time-consuming, low yield, multiple purification steps |

| Electrochemical | Active methylene ketones + thioureas + NH4I | DMSO/H2O | Constant current electrolysis at 5 mA/cm² | Environmentally friendly, rapid, scalable | Requires electrochemical setup, optimization needed |

| Nucleophilic substitution | Methyl 2-bromo-4-methylthiazole-5-carboxylate + 4-methoxyphenyl thiourea | DMF or DMSO | Reflux with base (K2CO3) | High selectivity, straightforward | Sensitive to moisture, requires purification |

Research Findings and Observations

- Efficiency: Electrochemical methods have demonstrated higher yields (up to 78%) and shorter reaction times compared to classical reflux methods.

- Scalability: Electrochemical synthesis is amenable to scale-up, with consistent product quality and reduced waste.

- Selectivity: Nucleophilic substitution on halogenated thiazole intermediates allows for regioselective functionalization at the 4-position with the methoxyphenyl group.

- Purity: Purification via chromatography yields products with high purity, confirmed by NMR and HRMS data.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate has been extensively studied for its pharmacological properties. The compound is part of a class of thiazole derivatives that have demonstrated notable biological activities, including:

- Antibacterial Activity : Research indicates that this compound exhibits potent antibacterial effects against both Gram-positive and Gram-negative bacteria, such as Staphylococcus epidermidis and Pseudomonas aeruginosa .

- Antifungal Properties : It has also shown effectiveness against fungal strains like Candida glabrata and Candida albicans .

- Anticancer Potential : The compound has been evaluated for its cytotoxic effects on various cancer cell lines, demonstrating promising results in inhibiting cell proliferation .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the formation of Schiff bases and other complex molecules. Notable applications include:

- Synthesis of Anticancer Agents : this compound has been utilized in multi-component reactions to produce pyrimidine scaffolds, which have shown significant cytotoxicity against several cancer cell lines .

- Development of New Therapeutics : Its structural properties allow it to be modified to create new derivatives with enhanced biological activities .

Interaction Studies

Studies investigating the interactions of this compound with biological targets have revealed its potential as a lead compound for drug development. Techniques such as molecular docking and binding affinity assays are employed to understand its mechanism of action and interactions with proteins and enzymes .

Corrosion Inhibition

Recent studies have explored the use of this compound as a corrosion inhibitor for mild steel in corrosive environments. The compound demonstrated effective inhibition performance, suggesting its potential application in materials science .

Case Studies and Research Findings

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The thiazole ring can engage in π-π stacking interactions with aromatic amino acids in proteins, while the amino and methoxy groups can form hydrogen bonds with active site residues. These interactions can modulate enzyme activity or receptor binding, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Physicochemical Properties

The compound’s structural analogs vary primarily in substituents at the 4-position of the thiazole ring. Below is a comparative analysis of key derivatives:

Key Observations:

- Melting Points : Derivatives with bulky/halogenated groups (e.g., dibromomethyl in ) exhibit lower melting points, likely due to reduced crystal packing efficiency.

- Molecular Weight : Chloro and bromo substituents increase molecular weight, impacting solubility and bioavailability .

2.3 Reactivity and Functionalization

- Amino Group Reactivity: The amino group in the target compound undergoes acylation and urea formation, similar to Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate, which reacts with benzyl isocyanate to form ureas (27% yield) .

- Electrophilic Substitution : Electron-donating methoxy groups direct electrophiles to the para position of the phenyl ring, contrasting with electron-withdrawing substituents (e.g., Cl, CF₃) that deactivate the ring .

Biological Activity

Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate, a thiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique molecular structure, including a thiazole ring, an amino group, and a methoxyphenyl substituent, has shown significant promise in various therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : Approximately 264.3 g/mol

- CAS Number : 218631-55-1

The presence of functional groups such as the amino group and the carboxylate moiety contributes to its reactivity and potential biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

-

Anticancer Activity :

- In vitro studies have demonstrated that derivatives of the thiazole scaffold exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound showed remarkable growth inhibition against A549 (lung cancer), HeLa (cervical cancer), and HT29 (colon cancer) cells, with IC values in the low micromolar range .

- A specific study highlighted that modifications to the phenyl ring, particularly halogen substitutions, enhanced the anticancer potency of thiazole derivatives .

- Antimicrobial Properties :

- Antiviral Activity :

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

| Modification Type | Impact on Activity |

|---|---|

| Halogen Substitution | Enhances anticancer activity |

| Amino Group Positioning | Affects binding affinity to targets |

| Methoxy Group Positioning | Influences solubility and reactivity |

Studies have indicated that para-substituted phenyl groups tend to enhance cytotoxicity compared to ortho or meta substitutions .

Case Studies

A series of case studies have highlighted the effectiveness of thiazole derivatives in various therapeutic contexts:

- Study on Cancer Cell Lines : In a study evaluating multiple thiazole derivatives against human cancer cell lines, this compound exhibited significant inhibitory effects on cell proliferation, particularly in HT29 cells with an IC of approximately 2.01 µM .

- Antimicrobial Evaluation : Compounds derived from this compound were tested for their antimicrobial efficacy using standard disk diffusion methods, showing promising results against both E. coli and S. aureus strains .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-amino group and ester moiety serve as key sites for nucleophilic substitution:

Amino Group Reactivity

-

Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) in THF produces N-acylated derivatives. For example, treatment with 3-(furan-2-yl)propanoic acid yields N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide .

-

Schiff Base Formation : Condensation with aldehydes (e.g., 4-fluorobenzaldehyde) generates imine derivatives, enhancing bioactivity in anticancer assays .

Ester Group Reactivity

-

Hydrolysis : Alkaline hydrolysis (NaOH/EtOH) converts the methyl ester to a carboxylic acid, enabling further functionalization .

-

Transesterification : Reacts with higher alcohols (e.g., ethanol) under acid catalysis to form ethyl esters .

Electrophilic Aromatic Substitution

The 4-methoxyphenyl group undergoes regioselective electrophilic substitution:

-

Meta-chloro or meta-bromo substitutions significantly improve antiproliferative effects against HT29 and HeLa cell lines (IC₅₀ values < 2.5 μM) .

Oxidation

-

Thiazole Ring : Treatment with KMnO₄ in acidic conditions oxidizes the thiazole sulfur to sulfoxide or sulfone derivatives, altering electronic properties .

-

Methoxy Group : Demethylation with BBr₃ yields phenolic analogs, modulating solubility and target binding .

Reduction

-

Ester to Alcohol : LiAlH₄ reduces the ester to a hydroxymethyl group, forming 5-(hydroxymethyl)-2-aminothiazole derivatives .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization:

-

Compound 10 (3-chloro-substituted derivative) exhibited IC₅₀ = 2.01 μM against HT29 cells, linked to improved hydrophobic interactions .

Cyclization and Heterocycle Formation

The amino group participates in cyclocondensation:

-

Thiadiazine Formation : Reacts with phenyl thiosemicarbazide to yield fused thiadiazine heterocycles .

-

Imidazothiazoles : Condensation with 2-aminobenzothiazole produces imidazo[2,1-b]thiazoles, active against HepG2 cells (IC₅₀ < 10 μM) .

Biological Activity Correlation

Structural modifications directly influence pharmacological properties:

Key Research Findings

-

Anticancer Potency : Halogenation at the meta-position of the phenyl ring enhances cytotoxicity by 4–6 fold compared to unsubstituted analogs .

-

SAR Insights :

-

Synthetic Efficiency : One-pot bromination/cyclization protocols achieve yields >75% .

This compound’s reactivity profile underscores its utility as a scaffold for drug discovery, particularly in oncology and neurology. Continued exploration of its derivatives is warranted to unlock novel therapeutic candidates.

Q & A

Q. What are the standard synthetic routes for Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate, and how are key intermediates optimized?

The compound is typically synthesized via a Hantzsch thiazole reaction. A validated method involves reacting dimethyl acetone-1,3-dicarboxylate with sulfuryl chloride and thiourea under controlled conditions to form the thiazole core. Subsequent functionalization introduces the 4-(4-methoxyphenyl) group . Key optimizations include:

- Temperature control (e.g., 0–5°C during chlorination to avoid side reactions).

- Solvent selection (DMF or ethanol for cyclization steps).

- Stoichiometric ratios of sulfuryl chloride to thiourea (1:1.2) to maximize yield.

- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How is the structural identity of this compound confirmed?

Multimodal spectroscopic and analytical techniques are employed:

- IR spectroscopy : Detection of N-H (3300–3400 cm⁻¹), C=O (1700–1750 cm⁻¹), and C-O (1250 cm⁻¹) stretches .

- NMR spectroscopy :

- ¹H-NMR: Methoxy protons (δ 3.8–3.9 ppm), aromatic protons (δ 6.8–7.5 ppm), and thiazole ring protons (δ 7.1–7.3 ppm).

- ¹³C-NMR: Carbonyl (δ 165–170 ppm), aromatic carbons (δ 110–160 ppm), and methyl groups (δ 20–25 ppm) .

- Elemental analysis : Validation of C, H, N, and S content within ±0.3% of theoretical values .

Q. What are common challenges in reaction yield optimization, and how are they addressed?

Yield limitations often arise from:

- Incomplete cyclization : Mitigated by refluxing in ethanol with catalytic acetic acid .

- Byproduct formation : Controlled via slow addition of sulfuryl chloride and rigorous temperature monitoring .

- Low solubility : Use of polar aprotic solvents (e.g., DMF) or sonication to enhance reagent mixing .

Advanced Research Questions

Q. What is the role of this compound in synthesizing pyrido[1,2-a]pyrimidine derivatives?

The compound serves as a precursor for heterocyclic systems. For example, treatment with N,N-dimethylformamide dimethyl acetal (DMFDMA) forms enamine intermediates, which undergo cyclization with aminopyridines to yield pyrido[1,2-a]pyrimidine-thiazole hybrids. These derivatives exhibit potential as kinase inhibitors, with regioselectivity controlled by solvent (acetic acid vs. ethanol) and reaction time (1–4 hours) .

Q. How can molecular docking studies be designed to evaluate the bioactivity of thiazole derivatives?

- Target selection : Prioritize proteins with known thiazole-binding pockets (e.g., EGFR kinase, COX-2).

- Ligand preparation : Optimize the compound’s 3D structure using software like ORTEP-III for accurate torsion angles .

- Docking protocols : Use AutoDock Vina with Lamarckian genetic algorithms. Validate poses via RMSD clustering and compare binding energies (ΔG) against reference inhibitors .

- Contradiction resolution : Discrepancies between in silico and in vitro results may arise from solvation effects or protein flexibility, requiring MD simulations for refinement .

Q. How are crystallographic data conflicts resolved in structural studies of thiazole derivatives?

Discrepancies in unit cell parameters or bond lengths are addressed by:

- Data reprocessing : Using SHELXL for refinement, adjusting weighting schemes to minimize R-factors .

- Twinned crystal analysis : Employ SHELXD for deconvoluting overlapping reflections in cases of non-merohedral twinning .

- Validation tools : CheckCIF for identifying outliers in geometric parameters (e.g., C-S bond lengths: 1.68–1.72 Å) .

Methodological Tables

Table 1. Key Synthetic Parameters for this compound

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Reaction Temperature | 0–5°C (chlorination step) | |

| Solvent for Cyclization | Ethanol (reflux) | |

| Purification Method | Column Chromatography (EtOAc/Hexane) |

Table 2. Common Spectral Signatures for Structural Confirmation

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| IR | 3300–3400 cm⁻¹ (N-H stretch) | |

| ¹H-NMR | δ 3.8–3.9 ppm (OCH₃) | |

| Elemental Analysis | C: 52.1%, H: 4.2%, N: 8.9% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.